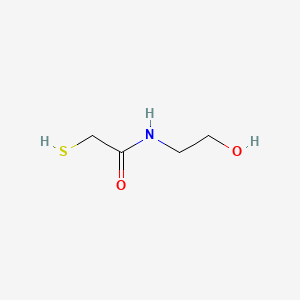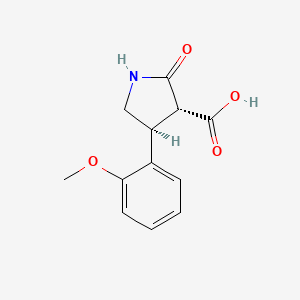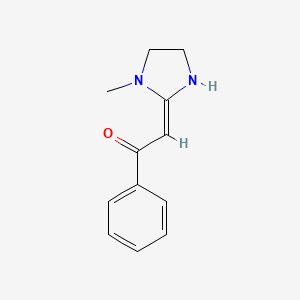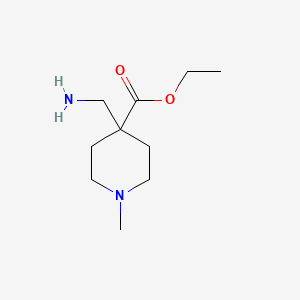
N-(2-Hydroxyethyl)-2-sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Hydroxyethyl)-2-mercaptoacetamide is an organic compound characterized by the presence of both a hydroxyethyl group and a mercaptoacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxyethyl)-2-mercaptoacetamide typically involves the reaction of 2-mercaptoacetic acid with ethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
HSCH2COOH+HOCH2CH2NH2→HSCH2CONHCH2CH2OH
The reaction is usually conducted in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the amide bond. The reaction mixture is heated to a specific temperature, typically around 80-100°C, and stirred for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of N-(2-Hydroxyethyl)-2-mercaptoacetamide can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, ensuring a steady production rate.
Chemical Reactions Analysis
Types of Reactions: N-(2-Hydroxyethyl)-2-mercaptoacetamide undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products:
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Various substituted amides or ethers.
Scientific Research Applications
N-(2-Hydroxyethyl)-2-mercaptoacetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and as a potential inhibitor of certain enzymes.
Industry: It is used in the production of polymers and as a stabilizer for certain industrial processes.
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)-2-mercaptoacetamide involves its interaction with various molecular targets. The thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering their function. The hydroxyethyl group can participate in hydrogen bonding, affecting the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- N-(2-Hydroxyethyl)ethylenediamine
- 2-Hydroxyethyl methacrylate
- N-(2-Hydroxyethyl)-ethylenediamine
Comparison: N-(2-Hydroxyethyl)-2-mercaptoacetamide is unique due to the presence of both a thiol and a hydroxyethyl group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only contain one of these functional groups. Additionally, the presence of the amide bond provides stability and specificity in its interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
51621-19-3 |
|---|---|
Molecular Formula |
C4H9NO2S |
Molecular Weight |
135.19 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-2-sulfanylacetamide |
InChI |
InChI=1S/C4H9NO2S/c6-2-1-5-4(7)3-8/h6,8H,1-3H2,(H,5,7) |
InChI Key |
KTAWKMGFQHAPTN-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)NC(=O)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-phenoxyacetamide](/img/structure/B12939687.png)



![2-(4-chloro-9-oxo-12-propan-2-yl-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)-N-(5-fluoropyrimidin-4-yl)acetamide](/img/structure/B12939696.png)



![3-Iodo-6-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B12939716.png)

![9-[Bis(methylsulfanyl)methylidene]-10-methylacridine](/img/structure/B12939727.png)

![6,8-Dibromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B12939755.png)

